molecular formula C27H33NO3 B1385662 N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline CAS No. 1040687-42-0

N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline

Cat. No.: B1385662
CAS No.: 1040687-42-0
M. Wt: 419.6 g/mol
InChI Key: AZBBRLMOHQOOHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline involves several steps. The synthetic route typically includes the reaction of 4-(hexyloxy)benzyl chloride with 2-(2-phenoxyethoxy)aniline under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(Hexyloxy)benzyl]-2-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with cellular components .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-hexoxyphenyl)methyl]-2-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO3/c1-2-3-4-10-19-29-25-17-15-23(16-18-25)22-28-26-13-8-9-14-27(26)31-21-20-30-24-11-6-5-7-12-24/h5-9,11-18,28H,2-4,10,19-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBBRLMOHQOOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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